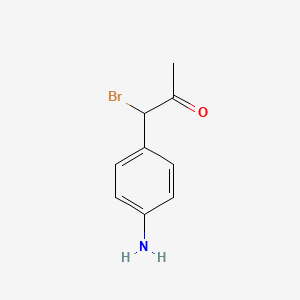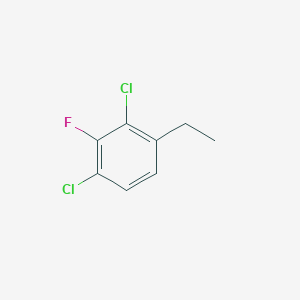
1,3-Dichloro-4-ethyl-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-4-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-4-ethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-ethyl-2-fluorobenzene using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-4-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Compounds with reduced halogen content or other functional groups.
Scientific Research Applications
1,3-Dichloro-4-ethyl-2-fluorobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dichloro-4-ethyl-2-fluorobenzene involves its interactions with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and stability of the compound in various chemical environments.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-4-fluorobenzene: Similar structure but lacks the ethyl group.
1,3-Dichloro-2-ethylbenzene: Similar structure but lacks the fluorine atom.
1,3-Dichloro-4-ethylbenzene: Similar structure but lacks the fluorine atom.
Uniqueness
1,3-Dichloro-4-ethyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H7Cl2F |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
1,3-dichloro-4-ethyl-2-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4H,2H2,1H3 |
InChI Key |
OYYJDRZKKDENFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



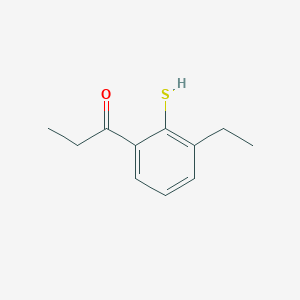
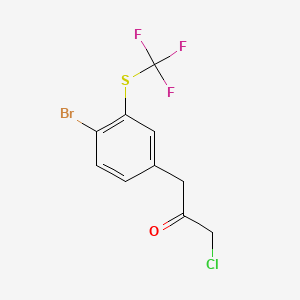
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
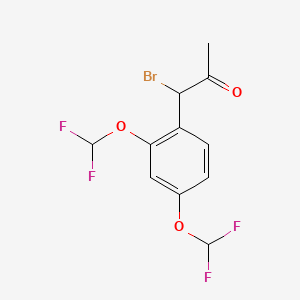
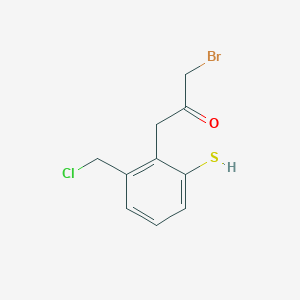
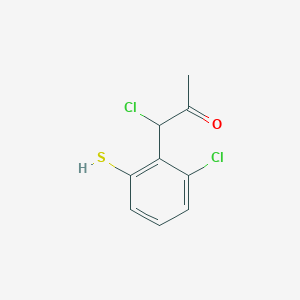
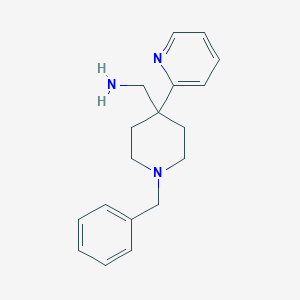
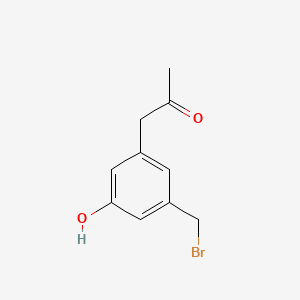

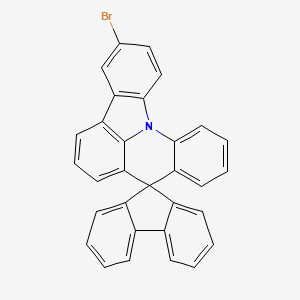
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)
![4-{4-Fluoro-3-[(4-methoxy-1-piperidinyl)carbonyl]benzyl}-1(2H)-phthalazinone](/img/structure/B14048053.png)
